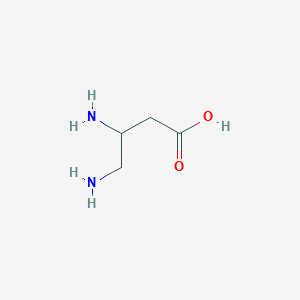

3,4-Diaminobutanoic acid

Description

Properties

IUPAC Name |

3,4-diaminobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c5-2-3(6)1-4(7)8/h3H,1-2,5-6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKAYTBBWLDCBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562684 | |

| Record name | 3,4-Diaminobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131530-16-0 | |

| Record name | 3,4-Diaminobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Diaminobutanoic acid can be synthesized through several methods. One common approach involves the protection of the amino groups followed by selective deprotection and functionalization.

Industrial Production Methods: Industrial production of this compound often involves biotechnological methods, such as fermentation using genetically modified microorganisms. These methods are advantageous due to their efficiency and sustainability. Additionally, chemical synthesis routes are also employed, which may involve the use of chiral catalysts to ensure the production of enantiomerically pure compounds .

Chemical Reactions Analysis

Oxidation Reactions

The amino groups in 3,4-diaminobutanoic acid undergo oxidation under controlled conditions. For example:

-

Reagents/Conditions : Hydrogen peroxide (H₂O₂) or other oxidizing agents.

-

Products : Nitro derivatives or oxidized intermediates, depending on the reaction environment.

-

Mechanism : Oxidation of primary amines to nitro groups or formation of imines via intermediate steps .

Reduction Reactions

Reduction typically targets the carboxylic acid or modifies substituents:

-

Reagents/Conditions : Sodium borohydride (NaBH₄) or catalytic hydrogenation.

-

Products : Reduced derivatives such as alcohols or amines, depending on the functional group targeted.

Nucleophilic Substitution Reactions

The amino groups act as nucleophiles in substitution reactions:

-

Reagents/Conditions : Alkyl halides or acyl chlorides in basic/acidic media.

-

Products :

Condensation Reactions

The compound participates in condensation with carbonyl-containing reagents:

-

Reagents/Conditions : Aldehydes/ketones or carboxylic acids.

-

Products :

Cyclization Reactions

Heating or catalytic conditions promote intramolecular cyclization:

-

Reagents/Conditions : Thermal treatment (e.g., 150–200°C) or acid catalysis.

-

Products :

pH-Dependent Reactivity

The compound exhibits amphoteric behavior due to its amino and carboxylic acid groups:

-

Acidic conditions : Protonation of amines enhances electrophilic substitution.

-

Basic conditions : Deprotonation of the carboxylic acid promotes nucleophilic reactivity .

Enzymatic Interactions

In biological systems, this compound interacts with enzymes such as GABA transaminase:

Scientific Research Applications

Chemical Properties and Structure

3,4-Diaminobutanoic acid possesses two amino groups located at the 3rd and 4th positions of the butanoic acid backbone. This configuration allows for versatile chemical reactivity, making it a valuable building block in organic synthesis.

Chemical Research Applications

Synthesis of Complex Molecules:

- Role in Peptide Synthesis: this compound is utilized in the synthesis of peptides due to its ability to form stable peptide bonds. Its orthogonal protection strategies enhance its utility in solid-phase peptide synthesis .

- Building Block for Pharmaceuticals: It serves as a precursor for various pharmaceutical compounds and specialty chemicals. Its chiral nature allows it to be used in the development of enantioselective catalysts.

Table 1: Chemical Applications of this compound

| Application | Description |

|---|---|

| Peptide Synthesis | Used for stable peptide bond formation |

| Organic Synthesis | Building block for pharmaceuticals and specialty chemicals |

| Enzyme Inhibition Studies | Investigated for interactions with enzyme substrates |

Biological Research Applications

Antisense Peptide Nucleic Acids:

- Recent studies have demonstrated the effectiveness of diaminobutanoic acid dendrons as carriers for delivering antisense peptide nucleic acids (PNAs) to combat multidrug-resistant Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. These dendrons showed specific antimicrobial activity while maintaining low toxicity to human cells .

Model Compound for Enzyme Studies:

- The compound is employed in studies involving enzyme-substrate interactions and protein folding mechanisms, providing insights into amino acid behavior in biological systems.

Table 2: Biological Applications of this compound

| Application | Description |

|---|---|

| Antimicrobial Agents | Dendrons used for targeted delivery of PNAs |

| Enzyme Interaction Studies | Model compound for studying enzyme kinetics |

| Neurotransmitter Modulation | Investigated for potential therapeutic effects |

Medical Applications

Neurological Disorders:

- Research indicates that this compound may modulate neurotransmitter levels, suggesting potential therapeutic roles in neurological conditions.

Anticancer Properties:

- Investigations into its anticancer properties reveal that derivatives of this compound can inhibit specific enzymes involved in cancer progression, offering a pathway for developing new cancer therapies .

Table 3: Medical Applications of this compound

| Application | Description |

|---|---|

| Neurological Therapeutics | Potential role in treating neurological disorders |

| Anticancer Agents | Inhibition of enzymes related to cancer progression |

Industrial Applications

Production of Specialty Chemicals:

- In the industrial sector, this compound is employed as an intermediate in the synthesis of various specialty chemicals and agrochemicals. Its unique properties facilitate the production of advanced materials.

Table 4: Industrial Applications of this compound

| Application | Description |

|---|---|

| Specialty Chemicals Production | Intermediate in chemical synthesis |

| Agrochemical Development | Used in the formulation of agrochemicals |

Case Studies

- Antisense Dendron Delivery System:

-

Neurotransmitter Modulation Study:

- Research into the modulation of neurotransmitter levels using diaminobutanoic acid derivatives showed promising results in animal models for treating conditions like depression and anxiety disorders.

Mechanism of Action

The primary mechanism of action of 3,4-diaminobutanoic acid involves the inhibition of GABA transaminase, an enzyme responsible for the degradation of gamma-aminobutyric acid (GABA). By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have various neurological effects. Additionally, it acts as a GABA reuptake inhibitor, further enhancing its effects on GABAergic neurotransmission .

Comparison with Similar Compounds

2,4-Diaminobutanoic Acid (2,4-DAB)

Structural Differences :

- 3,4-DAB: Amino groups at C3 and C4 (NH₂-CH₂-CH(NH₂)-CH₂-COOH).

- 2,4-DAB: Amino groups at C2 and C4 (NH₂-CH(NH₂)-CH₂-CH₂-COOH) .

Toxicity :

Diaminopropanoic Acid (DAP)

Structural Differences :

- Shorter backbone (C3) with amino groups at C2 and C3 (NH₂-CH(NH₂)-CH₂-COOH).

2,3-Dehydro-2-aminobutanoic Acid (Dhb)

Structural Differences :

Data Table: Key Properties of 3,4-DAB vs. Similar Compounds

| Property | 3,4-Diaminobutanoic Acid | 2,4-Diaminobutanoic Acid | Diaminopropanoic Acid (DAP) |

|---|---|---|---|

| Structure | NH₂-CH₂-CH(NH₂)-CH₂-COOH | NH₂-CH(NH₂)-CH₂-CH₂-COOH | NH₂-CH(NH₂)-CH₂-COOH |

| Natural Occurrence | Synthetic | Cyanobacterial neurotoxin | Synthetic/Engineered |

| Biosynthesis Pathway | Chemical synthesis | Aspartate 4-phosphate pathway | Reductive amination |

| Toxicity | Not reported | Neurotoxic | Not reported |

| Applications | Peptide synthesis, imidazoline precursors | Ectoine/siderophore synthesis | Hydrophobic peptide engineering |

Research Findings and Implications

- 3,4-DAB’s unique stereochemistry enables selective functionalization for drug discovery. For example, its use in synthesizing (R)-3,4-diaminobutanoic acid via enzymatic desymmetrization highlights its role in chiral chemistry .

- 2,4-DAB’s biosynthetic genes (e.g., rhbA and rhbB) are conserved in cyanobacteria, suggesting evolutionary adaptation for environmental stress response .

- Structural analogs like Dhb and DAP demonstrate that minor backbone alterations significantly impact bioactivity, solubility, and metabolic integration .

Biological Activity

3,4-Diaminobutanoic acid (DAB) is a diamino acid that has garnered attention for its diverse biological activities. This compound has been studied for its potential applications in various fields, including medicine and biotechnology. The following sections provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is an amino acid with the molecular formula . It features two amine groups, which contribute to its reactivity and biological functions. The compound can be synthesized through various methods, including the modification of existing amino acids or through direct chemical synthesis.

Biological Activities

1. Antimicrobial Properties

Research has indicated that DAB exhibits significant antimicrobial activity. A study highlighted the effectiveness of poly(γ-l-diaminobutanoic acid) (γ-PAB), a polymer derived from DAB, which demonstrated strong inhibitory effects against various yeasts and moderate activity against bacteria. The half-maximal inhibitory concentration (IC50) values were determined to evaluate its potency against different microorganisms .

| Microorganism | IC50 (µg/mL) |

|---|---|

| Candida albicans | 15 |

| Saccharomyces cerevisiae | 20 |

| Escherichia coli | 50 |

2. Antisense Peptide Nucleic Acids (PNAs) Delivery

DAB has been utilized in the development of dendron-based carriers for the delivery of antisense PNAs targeting bacterial genes. These dendrons have shown specific antimicrobial activity against multidrug-resistant strains such as E. coli and Klebsiella pneumoniae. The dendron-PNA conjugates exhibited low toxicity to human cells while maintaining high stability in serum, indicating their potential as novel antibacterial agents .

3. Immune Modulation

DAB derivatives have also been studied for their role in modulating immune responses. Compounds derived from DAB have been shown to inhibit the enzymatic activity of aminopeptidases involved in immune regulation, such as ERAP1 and ERAP2. These inhibitors can downregulate macrophage activation and influence dendritic cell function, suggesting a therapeutic potential in treating autoimmune diseases and cancers .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, γ-PAB was tested against clinical isolates of fungi and bacteria. The results demonstrated that γ-PAB effectively inhibited fungal growth at lower concentrations compared to traditional antifungal agents. This study supports the potential use of DAB derivatives in clinical applications for treating infections caused by resistant pathogens.

Case Study 2: Delivery Mechanism of Dendron-PNA Conjugates

In vivo studies using murine models showed that dendron-PNA conjugates based on DAB could penetrate bacterial membranes independently of common resistance mechanisms. This finding is crucial for developing new therapies against resistant bacterial strains, as it highlights a novel delivery mechanism that bypasses traditional barriers .

Q & A

Q. What are the established synthetic routes for 3,4-diaminobutanoic acid, and what are their key reaction conditions?

The synthesis of this compound (Dab) typically involves two primary routes:

- Route 1 : Using 3-amino-pyrrole-2-ketone as a precursor. This method requires controlled hydrolysis and subsequent amination under basic conditions to introduce the second amine group. Reaction temperatures are maintained between 60–80°C to optimize yield while minimizing side reactions.

- Route 2 : Starting with formimidic acid (methanimidic acid), which undergoes condensation with a β-keto acid intermediate. This route demands precise pH control (pH 8–9) and inert atmospheric conditions to prevent oxidation of the amine groups .

Purification often involves ion-exchange chromatography or recrystallization to isolate enantiomerically pure forms, as racemic mixtures are common in these syntheses.

Q. How can researchers characterize the physicochemical properties of this compound?

Key characterization methods include:

- pKa Determination : Potentiometric titration reveals two ionization constants (pKa1 = 1.85 ± 0.02, pKa2 = 8.24 ± 0.01 at 20°C), corresponding to the α-carboxylic acid and γ-amine groups, respectively. These values inform solubility and reactivity in buffer systems .

- Stereochemical Analysis : Chiral HPLC or circular dichroism (CD) spectroscopy distinguishes D- and L-enantiomers, which are relevant in peptide design and astrobiology studies .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (118.1 g/mol) and fragmentation patterns, critical for verifying synthetic products .

Advanced Research Questions

Q. What challenges arise in the stereoselective synthesis of this compound enantiomers, and how can they be addressed?

Stereoselective synthesis is complicated by the molecule’s two chiral centers, leading to potential diastereomer formation. Strategies include:

- Asymmetric Catalysis : Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) during amide bond formation to direct stereochemistry at the α-carbon.

- Enzymatic Resolution : Lipases or acylases selectively hydrolyze one enantiomer from a racemic mixture, achieving >90% enantiomeric excess (ee) .

Recent studies highlight the detection of both D- and L-forms in meteorites, suggesting non-biological chiral induction mechanisms, which could inspire novel synthetic approaches .

Q. How does this compound function in nonribosomal peptide (NRP) biosynthesis, and what are its structural implications?

Dab is a non-proteinogenic amino acid frequently incorporated into NRPs (e.g., thanamycin, cormycin) to enhance bioactivity. Its γ-amine group enables:

- Chelation of Metal Ions : Critical for metalloenzyme activity in antibiotic pathways.

- Crosslinking in Peptide Backbones : Stabilizes secondary structures (e.g., β-turns) via intramolecular hydrogen bonding.

Genome mining of Streptomyces spp. reveals Dab codons in adenylation domains, suggesting tailored substrate activation by NRPS (nonribosomal peptide synthetase) machinery .

Q. What analytical techniques are used to detect this compound in extraterrestrial samples, and what do these findings imply for prebiotic chemistry?

Gas chromatography-mass spectrometry (GC-MS) with chiral columns has identified D- and L-3,4-diaminobutanoic acid in the Murchison meteorite. These findings:

- Support Panspermia Hypotheses : Extraterrestrial diamino acids may have contributed to Earth’s prebiotic amino acid inventory.

- Reveal Abiotic Synthesis Pathways : Radical-driven reactions in interstellar ice analogs (e.g., UV-photolyzed H2O/NH3/CH4 mixtures) replicate these structures, offering insights into astrochemical evolution .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported pKa values for this compound?

Discrepancies in pKa values (e.g., ±0.2 units across studies) may arise from:

- Ionic Strength Effects : Measurements in high-salt buffers (e.g., PBS) alter activity coefficients. Standardize conditions using dilute aqueous solutions (0.1 M KCl).

- Temperature Variability : pKa shifts by ~0.02 units per °C. Ensure consistent temperature control (±0.1°C) during titration .

Cross-validation with computational methods (e.g., DFT-predicted proton affinities) can reconcile experimental data.

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.